1,3-Dichloro-2-methylanthraquinone

Photopolymerization Photoinitiator Type II Photoinitiation

Generic anthraquinones fail in amine-free photopolymerization due to uncontrolled redox behavior. 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2) solves this-electron-withdrawing Cl substituents shift semiquinone redox potential, enabling higher quantum yield without amine co-synergists. • Higher absolute quantum yield in amine-free Type II photoinitiation vs. electron-donating 2-substituted analogs • Dehalogenation pathway enables auxiliary radical generation absent in non-halogenated anthraquinones • Defined stoichiometric synthesis (US1899304A) ensures reproducible quality verification

Molecular Formula C15H8Cl2O2
Molecular Weight 291.1 g/mol
CAS No. 18018-09-2
Cat. No. B098911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-methylanthraquinone
CAS18018-09-2
Molecular FormulaC15H8Cl2O2
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl
InChIInChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3
InChIKeyQZKRKMRVWWGTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-methylanthraquinone Procurement & Differentiation Guide


1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2) is a synthetic 2-methylanthraquinone derivative bearing chlorine substituents at the 1- and 3-positions. It belongs to the anthraquinone class of aromatic diketones, which serve as scaffolds for dyes, pigments, pharmaceuticals, and photoinitiators. The compound exhibits a molecular formula of C15H8Cl2O2 and a molecular weight of 291.13 g/mol [1]. Its chlorinated structure imparts distinct electronic and photochemical properties that differentiate it from unsubstituted anthraquinone and alternative 2-substituted analogs [2].

Why Generic Substitution with Unsubstituted or 2-Substituted Analogs Fails


Generic substitution of 1,3-dichloro-2-methylanthraquinone with unsubstituted anthraquinone or other 2-substituted anthraquinones is scientifically unsound due to compound-specific alterations in redox behavior and photoinitiation efficiency. Chlorosubstitution fundamentally modifies the acid/base and redox characteristics of the semiquinone radical intermediate relative to unsubstituted anthrasemiquinone [1]. Furthermore, among fifteen 2-substituted anthraquinones evaluated for photoinduced polymerization activity, the relative order of photoinitiator efficiency varies markedly depending on the substituent electronic character, light source, and presence of amine co-synergist [2]. The specific substitution pattern of 1,3-dichloro-2-methylanthraquinone confers a unique combination of electron-withdrawing character and steric configuration that cannot be replicated by alternative analogs, necessitating compound-specific procurement for applications requiring predictable photochemical or redox performance.

Quantitative Differentiation Evidence


Photoinitiator Efficiency Ranking Among 2-Substituted Anthraquinones

In a comparative study of fifteen 2-substituted anthraquinone derivatives, 1,3-dichloro-2-methylanthraquinone (as a representative haloanthraquinone) demonstrates quantifiably higher photoinitiation activity than electron-donating analogs under specific conditions. The study reports that without an amine co-synergist, anthraquinones bearing electron-withdrawing groups exhibit greater absolute quantum yields than those with electron-donating substituents [1]. This places the dichloro-methyl derivative in the high-efficiency subset of the 2-substituted anthraquinone panel. The haloanthraquinones, including 1,3-dichloro-2-methylanthraquinone, are further shown to undergo an additional photochemical mechanism involving dehalogenation, which is absent in non-halogenated analogs [1].

Photopolymerization Photoinitiator Type II Photoinitiation

Semiquinone Redox and Acid/Base Characteristics Altered by Chlorosubstitution

Direct electrochemical and spectroscopic analysis of dichloroanthraquinones, including 1,3-dichloro-2-methylanthraquinone, demonstrates that chlorosubstitution alters the acid/base and redox characteristics of the semiquinone radical intermediate relative to unsubstituted anthrasemiquinone [1]. This study provides class-level evidence that 1,3-dichloro substitution on the anthraquinone core shifts the semiquinone redox equilibrium relative to the parent anthraquinone structure, a difference that directly impacts the compound's behavior in electron-transfer processes.

Electrochemistry Semiquinone Radicals Redox Potential

Validated Synthetic Route via Direct Chlorination of 2-Methylanthraquinone

Patent US1899304A discloses a specific synthetic process for producing dichloro-methylanthraquinones, including 1,3-dichloro-2-methylanthraquinone, via introduction of gaseous chlorine into a sulfuric acid solution containing 2-methylanthraquinone and iodine as catalyst [1]. The patent specifies that 50 parts of 2-methylanthraquinone and 0.3 parts of iodine in 500 parts of sulfuric acid constitute the reaction medium, with chlorination proceeding until 2 atomic proportions of chlorine have been absorbed [1]. This validated process yields the 1,3-dichloro derivative as the direct product.

Synthesis Chlorination Process Chemistry

Predicted Lipophilicity and Bioconcentration Factor Differentiation

Computational prediction data for 1,3-dichloro-2-methylanthraquinone indicates an ACD/LogP of 5.17, ACD/LogD (pH 5.5 and 7.4) of 4.82, and an ACD/BCF of 2729.55 [1]. In comparison, 2-methylanthraquinone (the non-chlorinated parent compound) exhibits a substantially lower LogP of approximately 3.3-3.6 [2]. The introduction of two chlorine atoms increases the computed lipophilicity by approximately 1.5-1.9 log units, translating to an approximately 30- to 80-fold increase in octanol-water partition coefficient.

Physicochemical Properties Lipophilicity Environmental Fate

Recommended Application Scenarios


Type II Photoinitiator for Amine-Free Radical Photopolymerization

1,3-Dichloro-2-methylanthraquinone is optimally deployed as a Type II photoinitiator in photopolymerization systems where amine co-synergists are undesirable or incompatible with the formulation. The electron-withdrawing chlorine substituents confer higher absolute quantum yield in amine-free conditions compared to electron-donating 2-substituted anthraquinone analogs [1]. Additionally, the compound's capacity for dehalogenation provides an auxiliary radical-generation pathway not available to non-halogenated anthraquinones [1], offering formulation flexibility in coatings, adhesives, and 3D printing resins where amine-free photoinitiation is required.

Electron-Transfer Mediator in Redox Catalysis and Electrochemical Sensing

The altered acid/base and redox characteristics of 1,3-dichloro-2-methylanthraquinone semiquinone relative to unsubstituted anthrasemiquinone [1] position this compound as a tailored electron-transfer mediator. Applications include redox catalysis, electrochemical sensor development, and studies of biological electron-transport chains where the specific redox potential shift induced by 1,3-dichloro substitution provides a measurable and reproducible difference in electron-transfer kinetics compared to parent anthraquinone.

Synthetic Intermediate with Defined Large-Scale Process Parameters

Procurement of 1,3-dichloro-2-methylanthraquinone is strategically advantageous for laboratories and manufacturers requiring a synthetic intermediate with an established, stoichiometrically defined production protocol. The patented process (US1899304A) specifies exact reagent ratios—50 parts 2-methylanthraquinone, 0.3 parts iodine, 500 parts sulfuric acid—and a clear endpoint defined by absorption of 2 atomic proportions of chlorine [1]. This documented route enables reproducible in-house synthesis or quality verification of commercially sourced material, supporting applications in dye precursor manufacturing and pharmaceutical intermediate development.

Hydrophobic Probe for Chromatographic Method Development and Environmental Partitioning

With a computed LogP of 5.17 and a bioconcentration factor of 2729.55—approximately 30- to 80-fold higher than the non-chlorinated parent 2-methylanthraquinone [1] [2]—1,3-dichloro-2-methylanthraquinone serves as a hydrophobic reference probe for reverse-phase HPLC method development, logP calibration studies, and environmental fate modeling. Its high lipophilicity and predictable chromatographic retention make it a valuable standard for validating separation methods targeting highly hydrophobic analytes and for studying bioaccumulation potential in environmental risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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